molecular formula C13H18N2O3 B3033712 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid CAS No. 1142209-94-6

1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid

Cat. No. B3033712
CAS RN: 1142209-94-6
M. Wt: 250.29 g/mol
InChI Key: LTUAQLZDZOZVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(3,5-Dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H18N2O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=C(N1)C(=O)N2CCCC(C2)C(=O)O)C . This notation provides a way to describe the structure of chemical species using short ASCII strings.

Scientific Research Applications

Indole Derivatives Synthesis

Indoles are essential heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological properties. Researchers have explored novel synthetic methods for constructing indoles, including those present in selected alkaloids . The compound could serve as a precursor for indole derivatives, which may find applications in drug discovery, cancer treatment, and microbial inhibition.

Antitubercular Activity

Indole derivatives have been investigated for their potential as antitubercular agents. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were evaluated for their in vitro activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) . Further exploration of your compound’s derivatives could reveal promising antitubercular properties.

Cytotoxic Activity

Certain indole-containing compounds exhibit cytotoxic effects against cancer cell lines. Investigating the cytotoxic potential of derivatives derived from your compound may uncover novel anticancer agents .

Peptide αvβ6 Integrin Inhibition

The compound (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid has been identified as a non-peptide αvβ6 integrin inhibitor for the treatment of idiopathic pulmonary fibrosis (IPF) . Its unique structure and mode of action make it a promising candidate in this field.

Mechanism of Action

Target of Action

The primary targets of the compound “1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid” are currently unknown. This compound is a product for proteomics research

Mode of Action

The mode of action of this compound is not well-documented in the literature. Given its structural similarity to pyrrole-containing compounds, it may interact with biological targets in a similar manner. Pyrrole rings are known to participate in various biochemical reactions due to the presence of a nitrogen atom, which results in basic properties, making them pharmacologically active .

Biochemical Pathways

For instance, indole alkaloids, which contain a pyrrole ring, are known to be pharmacologically active .

Result of Action

For instance, certain indole derivatives have shown antiviral activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. It is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound’s activity may also be influenced by the pH of the environment, as the pKa of the pyrrole ring can affect its reactivity .

properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-8-6-9(2)14-11(8)12(16)15-5-3-4-10(7-15)13(17)18/h6,10,14H,3-5,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUAQLZDZOZVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)N2CCCC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152908
Record name 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142209-94-6
Record name 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 5
1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.